molecular formula C18H19NO5 B2589295 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one CAS No. 1351584-78-5

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one

Cat. No.: B2589295
CAS No.: 1351584-78-5
M. Wt: 329.352
InChI Key: AZFWGILKMBYRTG-UHFFFAOYSA-N
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Description

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a spirocyclic amine and a chromenone moiety, which imparts distinct chemical and biological properties. The spirocyclic structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.

Comparison with Similar Compounds

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one can be compared with other spirocyclic compounds and chromenone derivatives:

    1,5-dioxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic amine structure but lacks the chromenone moiety, resulting in different chemical and biological properties.

    4H-chromen-4-one: This compound contains the chromenone moiety but lacks the spirocyclic amine structure, leading to distinct reactivity and applications.

    Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but may contain different functional groups, influencing their stability and reactivity.

Properties

IUPAC Name

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-14-12-16(24-15-5-2-1-4-13(14)15)17(21)19-8-6-18(7-9-19)22-10-3-11-23-18/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFWGILKMBYRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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